molecular formula C17H20FN5O2 B5338336 2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5338336
M. Wt: 345.4 g/mol
InChI Key: JFKQNAIABSUKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as MPF-39, is a novel small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been shown to inhibit the growth of various types of cancer cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. This compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism of cancer cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its selectivity for CK2, which allows for the specific targeting of cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which limits its potential for clinical translation.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials, which will be important for determining its potential as a cancer therapy. Additionally, further studies are needed to explore the potential of this compound as a radiosensitizer and its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves several steps, including the coupling of 2-fluorobenzoyl chloride with 2-aminoethyl morpholine, followed by the reaction of the resulting intermediate with 6-chloro-4-pyrimidinamine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Properties

IUPAC Name

2-fluoro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c18-14-4-2-1-3-13(14)17(24)20-6-5-19-15-11-16(22-12-21-15)23-7-9-25-10-8-23/h1-4,11-12H,5-10H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQNAIABSUKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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